molecular formula C19H19Cl B1583496 Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene CAS No. 9036-15-1

Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene

Cat. No. B1583496
CAS RN: 9036-15-1
M. Wt: 282.8 g/mol
InChI Key: YDYHOUQBBDDITA-UHFFFAOYSA-N
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Description

“Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene” is a type of ion exchange resin . It is a dark brown solid at ambient temperatures and has a slight, characteristic odor . It is sold in bead form .


Physical And Chemical Properties Analysis

This compound is a dark brown solid at ambient temperatures . It has a slight, characteristic odor and is insoluble in cold water . Its ignition temperature is greater than 250°C .

Safety And Hazards

This compound is stable under normal conditions of use . It should be kept away from strong oxidizing agents . Heating to decomposition may release carbon monoxide, carbon dioxide, and metal oxides . It should be kept away from heat, open flames, and other potential sources of ignition . No known significant effects or critical hazards are associated with short-term or long-term exposure .

properties

IUPAC Name

1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C9H9Cl/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-5-3-4-6-9(8)7-10/h3-8H,1-2H2;2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYHOUQBBDDITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1CCl.C=CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920437
Record name 1-(Chloromethyl)-2-ethenylbenzene--1,2-diethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 165755

CAS RN

9036-15-1
Record name Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009036151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(Chloromethyl)-2-ethenylbenzene--1,2-diethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene
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